molecular formula C7H5NNaO4 B12826377 CID 69763708

CID 69763708

Cat. No.: B12826377
M. Wt: 190.11 g/mol
InChI Key: BTQXSWOXYCXQOR-UHFFFAOYSA-N
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Description

2-Nitrobenzoic acid sodium salt is an organic compound derived from 2-nitrobenzoic acid. It is commonly used in various chemical and industrial applications due to its unique properties. The compound consists of a sodium ion bonded to the carboxylate group of 2-nitrobenzoic acid, which features a nitro group in the ortho position relative to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzoic acid sodium salt is typically synthesized by neutralizing 2-nitrobenzoic acid with a sodium hydroxide solution. The reaction is as follows:

C7H5NO4+NaOHC7H4NO4Na+H2O\text{C}_7\text{H}_5\text{NO}_4 + \text{NaOH} \rightarrow \text{C}_7\text{H}_4\text{NO}_4\text{Na} + \text{H}_2\text{O} C7​H5​NO4​+NaOH→C7​H4​NO4​Na+H2​O

This reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the sodium salt in solid form.

Industrial Production Methods: Industrial production of 2-nitrobenzoic acid sodium salt involves the large-scale neutralization of 2-nitrobenzoic acid with sodium hydroxide. The process is optimized to ensure high yield and purity, often involving recrystallization steps to remove impurities.

Types of Reactions:

    Reduction: The nitro group in 2-nitrobenzoic acid sodium salt can be reduced to an amine group, forming 2-aminobenzoic acid sodium salt.

    Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The ester derivatives of 2-nitrobenzoic acid sodium salt can be hydrolyzed to yield the parent acid and alcohol.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester derivatives.

Major Products:

    Reduction: 2-Aminobenzoic acid sodium salt.

    Substitution: Various substituted benzoic acid sodium salts.

    Hydrolysis: 2-Nitrobenzoic acid and corresponding alcohol.

Scientific Research Applications

2-Nitrobenzoic acid sodium salt is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of amine derivatives.

    Biology: It is used as a growth supplement for certain bacterial strains, such as Pseudomonas fluorescens.

    Medicine: The compound is investigated for its potential use in drug synthesis and as an intermediate in pharmaceutical manufacturing.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitrobenzoic acid sodium salt involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylate group can form salts and esters. These properties make it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

    3-Nitrobenzoic Acid Sodium Salt: Similar structure but with the nitro group in the meta position.

    4-Nitrobenzoic Acid Sodium Salt: Nitro group in the para position.

    Benzoic Acid Sodium Salt: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 2-Nitrobenzoic acid sodium salt is unique due to the ortho positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions and transformations that are not as readily achievable with the meta or para isomers.

Properties

Molecular Formula

C7H5NNaO4

Molecular Weight

190.11 g/mol

InChI

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);

InChI Key

BTQXSWOXYCXQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].[Na]

Origin of Product

United States

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